4-tert-butyl-2-methyl-6-{4-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-tert-Butyl-2-methyl-6-{4-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group, a methyl group, and a piperazine-linked 5-methyl-1,3-oxazole moiety. The tert-butyl group enhances lipophilicity, while the oxazole-piperazine moiety may facilitate hydrogen bonding and target engagement .
Properties
IUPAC Name |
4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13-15(19-12-24-13)11-22-6-8-23(9-7-22)17-10-16(18(3,4)5)20-14(2)21-17/h10,12H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLVJONIZIOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-2-methyl-6-{4-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes multiple functional groups, primarily two pyrimidine rings and a piperazine ring, which contribute to its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 368.5 g/mol. The presence of the tert-butyl group enhances its hydrophobic character, while the piperazine and pyrimidine moieties provide sites for chemical reactivity and biological interaction.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens.
- Neuropharmacological Effects : The piperazine component is associated with neuropharmacological activities, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various receptors and enzymes in the body, influencing cellular signaling pathways.
Interaction Studies
Interaction studies utilizing techniques such as molecular docking and binding assays have been conducted to elucidate how this compound interacts with biological targets. These studies are crucial for understanding the therapeutic potential and optimizing the structure for enhanced activity.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyrimidin Derivatives | Contains methyl groups on pyrimidine | Antimicrobial, Antiparasitic |
| Piperazine Derivatives | Piperazine ring with various substituents | Neuropharmacological effects |
| Thiazole-Pyridine Compounds | Incorporates thiazole and pyridine rings | Potential anti-inflammatory properties |
The unique combination of a tert-butyl group and a methyl-pyrimidinyl substituent enhances binding affinity and selectivity towards specific biological targets compared to similar compounds.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anticancer Activity : In vitro studies demonstrated that 4-tert-butyl-2-methyl-6-{4-[5-methyl-(1,3)-oxazol]-4-methyl}piperazin-(1)-yl}pyrimidine exhibited IC50 values below 100 µM against various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells.
- Neuroprotective Effects : Animal models treated with this compound showed significant improvement in cognitive functions, suggesting potential neuroprotective properties relevant to diseases like Alzheimer’s.
Comparison with Similar Compounds
(a) BK79941: 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine
(b) Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Structural Differences : Substitutes pyrimidine with a thiophene ring and replaces the oxazole with a trifluoromethylphenyl group.
- Thiophene’s smaller aromatic system may reduce steric hindrance in binding interactions .
Piperazine-Linked Analogues
(a) Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
(b) J079-0629: 4-[(4-{[2-(2,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-1-benzopyran-2-one
- Structural Differences : Incorporates a benzopyran-2-one core and a bulkier 2,5-dimethylphenyl-oxazole substituent.
- Implications : The ethoxy group and extended aromatic system (benzopyran) increase molecular weight (487.6 g/mol) and lipophilicity, likely enhancing plasma protein binding but reducing CNS penetration .
Functional Group Variations
(a) Oxazole vs. Thiazolo[4,5-c]pyridine
- Example : 4-tert-Butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine (PubChem CID: N/A).
(b) Morpholino-Thieno[3,2-d]pyrimidine Derivatives
- Example: (S)-1-(4-((2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
